Unii-KC3GI9UM9V

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

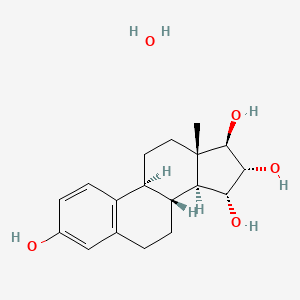

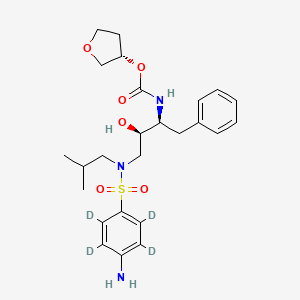

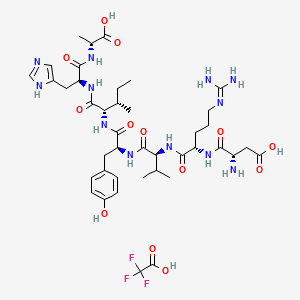

Estetrol (hydrate) is a naturally occurring estrogenic steroid hormone found in humans. It is one of the four major estrogens, alongside estrone, estradiol, and estriol. Estetrol is produced exclusively by the fetal liver during pregnancy and is present in detectable levels only during this period. It has gained attention for its potential use in hormonal contraception and menopausal hormone therapy due to its unique pharmacological profile .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Estetrol is synthesized from estrone, which is obtained from phytosterols extracted from soybeans. The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, and oxidation reactions. One common method involves the use of osmium tetroxide as an oxidizing agent to produce estetrol from a protected intermediate .

Industrial Production Methods: For industrial-scale production, the process involves the isolation and purification of intermediates at each step to ensure high purity (>99.9%) of the final product. The process disclosed in various patents includes the use of specific protecting groups and oxidizing agents to achieve the desired product with minimal contaminants .

Analyse Des Réactions Chimiques

Types of Reactions: Estetrol undergoes various chemical reactions, including:

Oxidation: Conversion of intermediates to estetrol using oxidizing agents like osmium tetroxide.

Reduction: Reduction of certain intermediates during the synthesis process.

Substitution: Protection and deprotection of hydroxyl groups using different protecting groups.

Common Reagents and Conditions:

Oxidizing Agents: Osmium tetroxide.

Protecting Groups: Silyl ethers, ethers, esters, carbamates, and carbonates.

Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure high yield and purity.

Major Products: The primary product of these reactions is estetrol, with high purity and minimal contaminants .

Applications De Recherche Scientifique

Estetrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying estrogenic activity and synthesis of steroid hormones.

Biology: Investigated for its role in fetal development and its unique binding affinity to estrogen receptors.

Medicine: Used in hormonal contraception and menopausal hormone therapy. It is also being studied for its potential in treating breast and prostate cancer.

Industry: Utilized in the production of pharmaceuticals, particularly in formulations for hormonal therapies

Mécanisme D'action

Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .

Similar Compounds:

- Estrone

- Estradiol

- Estriol

Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .

Propriétés

Numéro CAS |

2055649-81-3 |

|---|---|

Formule moléculaire |

C18H26O5 |

Poids moléculaire |

322.4 g/mol |

Nom IUPAC |

(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |

InChI |

InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |

Clé InChI |

XRJNAPXFAXBPAM-BVTDNVAGSA-N |

SMILES isomérique |

C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |

SMILES canonique |

CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

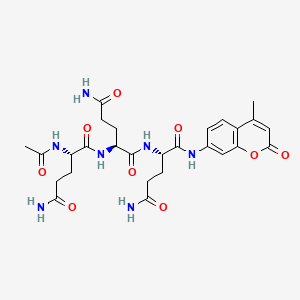

![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)

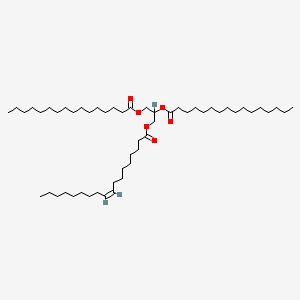

![3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide](/img/structure/B10819177.png)

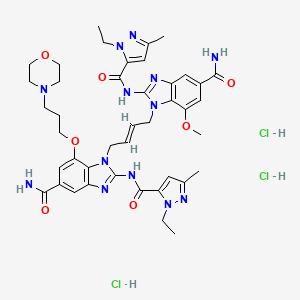

![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)

![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)